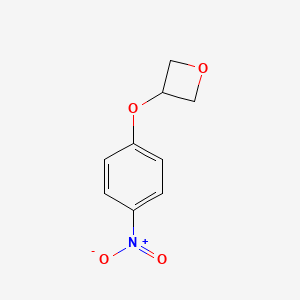

3-(4-Nitrophenoxy)oxetan

Übersicht

Beschreibung

3-(4-Nitrophenoxy)oxetane is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Nitrophenoxy)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenoxy)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Oxetan-Derivaten

3-(4-Nitrophenoxy)oxetan: dient als Vorläufer bei der Synthese verschiedener Oxetan-Derivate. Diese Derivate sind in der medizinischen Chemie wertvoll aufgrund ihrer stabilen, aber dennoch reaktiven Natur, die weitere chemische Umwandlungen ermöglicht . Die Nitrogruppe in der Verbindung kann zu einem Amin reduziert werden, das dann zur Herstellung einer Vielzahl pharmakologisch aktiver Moleküle verwendet werden kann.

Medizinische Chemie

In der Medikamentenentwicklung werden Oxetane, einschließlich This compound, hinsichtlich ihres Potenzials als Isomere von Carbonylgruppen untersucht. Sie können die physikalisch-chemischen Eigenschaften von Arzneimittelverbindungen, wie pKa, LogD, wässrige Löslichkeit und metabolische Clearance, feinabstimmen . Dies macht sie besonders nützlich bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Biologische Aktivität

3-(4-Nitrophenoxy)oxetane is a synthetic organic compound characterized by its oxetane ring and a nitrophenyl substituent. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 3-(4-nitrophenoxy)oxetane, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-nitrophenoxy)oxetane is C9H9N1O4, with a molecular weight of approximately 195.17 g/mol. The presence of the nitro group enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N1O4 |

| Molecular Weight | 195.17 g/mol |

| Functional Groups | Nitro, Ether |

The biological activity of 3-(4-nitrophenoxy)oxetane is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The nitrophenyl group can form hydrogen bonds or π-π interactions with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The oxetane ring may facilitate binding to specific receptors, altering their signaling pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that 3-(4-nitrophenoxy)oxetane exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its mechanism likely involves disrupting cellular functions through enzyme inhibition.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that 3-(4-nitrophenoxy)oxetane can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of 3-(4-nitrophenoxy)oxetane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assay : In a cytotoxicity assay against human breast cancer cells (MCF-7), treatment with 3-(4-nitrophenoxy)oxetane resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM.

Comparison with Analogous Compounds

To understand the unique properties of 3-(4-nitrophenoxy)oxetane, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Fluoro-4-nitrophenoxy)oxetane | Fluoro group instead of nitro | Antimicrobial |

| 3-(4-Chloro-2-nitrophenoxy)oxetane | Chlorine substituent | Cytotoxicity in cancer cells |

Eigenschaften

IUPAC Name |

3-(4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQLDJAEWYVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308754 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356114-04-9 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.